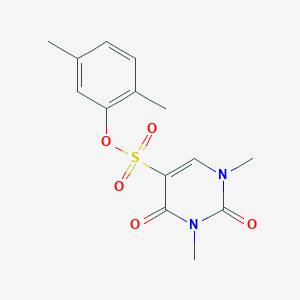
(2,5-Dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized. It would include the starting materials, the conditions required for the reaction (temperature, pressure, catalysts, etc.), and the steps involved in the reaction .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to determine the structure .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes. This could include reactions with other compounds, decomposition reactions, and any changes that occur under different conditions .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties. This could include its melting point, boiling point, solubility, stability, reactivity, and any other relevant properties .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The research on the crystal structures of pyrimidine and aminopyrimidine derivatives, including compounds related to (2,5-Dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate, shows their significance in understanding molecular interactions. These structures reveal hydrogen-bonded bimolecular ring motifs, highlighting the role of sulfonic acid groups in mimicking carboxylate anions. This understanding is crucial for designing compounds with specific biological activities and can impact areas such as drug design and materials science (Balasubramani, Muthiah, & Lynch, 2007).
Chemiluminescence
The synthesis and study of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds, including those related to the chemical structure of interest, have shown potential in chemiluminescence applications. These compounds, upon base-induced decomposition, emit light, which can be utilized in analytical chemistry for detecting various analytes. This property is significant for developing sensitive and selective chemical sensors (Watanabe et al., 2010).
Fluorescent Molecular Probes
Compounds with structures related to (2,5-Dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate have been prepared as fluorescent solvatochromic dyes. These molecules exhibit strong solvent-dependent fluorescence, useful for developing ultra-sensitive fluorescent molecular probes. Such probes can be employed to study various biological events and processes, offering a powerful tool for biological and medical research (Diwu et al., 1997).
Anion Exchange Membranes
Research on poly(arylene ether sulfone)s containing pendant groups related to (2,5-Dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate has shown promising applications in the development of anion exchange membranes. These membranes exhibit good thermal and alkaline stabilities along with high conductivities, making them suitable for fuel cell applications. The study of such materials contributes to advancing energy technologies (Wang et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
(2,5-dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c1-9-5-6-10(2)11(7-9)21-22(19,20)12-8-15(3)14(18)16(4)13(12)17/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMYTEMGJAQJJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2723728.png)
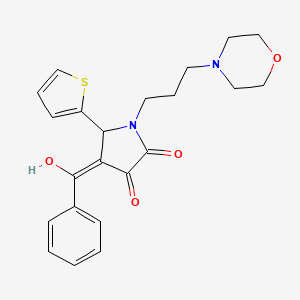
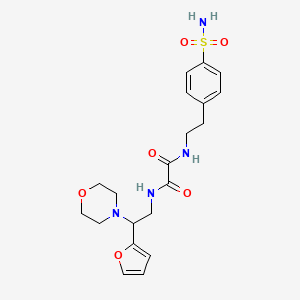
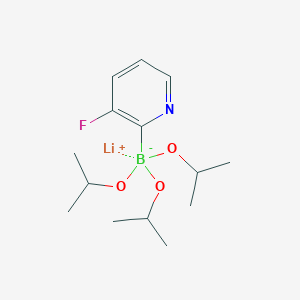
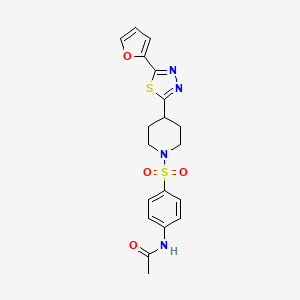
![6-[6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2723736.png)
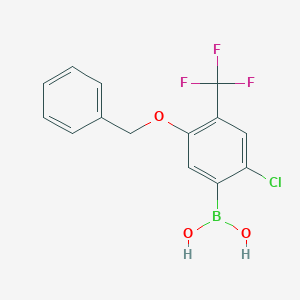
![N-cyclopentyl-1-((2-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![N-mesityl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2723739.png)
![N-(3-acetylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2723745.png)
![6-Butan-2-yl-2-(3,3-dimethyl-2-oxobutyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2723747.png)
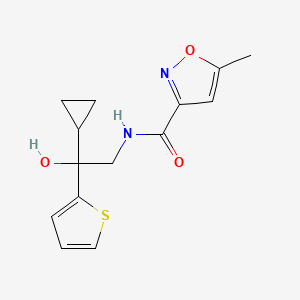

![Ethyl 6-bromo-5-[(1-methoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2723751.png)